Welcome to the BenchChem Online Store!
molecular formula C12H9NO B8673233 2-Naphthylmethylisocyanate

2-Naphthylmethylisocyanate

Cat. No. B8673233
M. Wt: 183.21 g/mol
InChI Key: CITIVFHZQRITJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06335324B1

Procedure details

A drop of dimethylformamide and oxalyl chloride (1 ml) were added to a solution of 2-naphthylacetic acid (840 mg, 4.5 mmol) in methylene chloride (15 ml) at room temperature. This mixture was stirred at room temperature for 30 minutes. The solvent was removed and the residue was dissolved in acetone (15 ml) and cooled to 0° C. A solution of sodium azide (700 mg, 11 mmol) in water (10 ml) was added. The reaction mixture was stirred for 30 minutes at 5° C. and was then poured into a mixture of ice water (30 ml), ether (40 ml), and hexane (40 ml). The organic phase was separated, washed with brine, dried and concentrated to 5 ml. Chloroform (5 ml) was added to the residue. The resultant solution was added to chloroform (10 ml) at 80° C. dropwise. The mixture was heated at reflux for 1 hour. The solvent was evaporated to give 680 mg of crude product. Purification by chromatography (silica, methylene chloride) gave 342 mg of the desired product as a white solid. IR (neat) 2355 cm−1, 2336 cm−1, 2267 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[CH:3]=[O:4].C(Cl)(=O)C(Cl)=O.[CH:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][C:13]=1CC(O)=O.[N-]=[N+]=[N-].[Na+]>C(Cl)Cl.O.CCCCCC.CCOCC>[CH:20]1[C:21]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:17]=[CH:18][C:19]=1[CH2:1][N:2]=[C:3]=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
840 mg
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetone (15 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes at 5° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 5 ml
ADDITION
Type
ADDITION
Details
Chloroform (5 ml) was added to the residue
ADDITION
Type
ADDITION
Details
The resultant solution was added to chloroform (10 ml) at 80° C. dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give 680 mg of crude product
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica, methylene chloride)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CN=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 342 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.